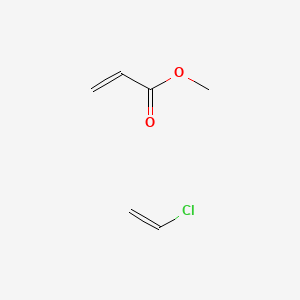
Chloranylethene; methyl prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propenoic acid, methyl ester, polymer with chloroethene is a synthetic polymer composed of methyl ester of 2-propenoic acid and chloroethene. This compound is known for its versatile applications in various industries due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, methyl ester, polymer with chloroethene typically involves the polymerization of methyl ester of 2-propenoic acid with chloroethene. This process can be initiated through various polymerization methods such as free radical polymerization, cationic polymerization, and anionic polymerization . The reaction conditions, including temperature, pressure, and the presence of initiators or catalysts, play a crucial role in determining the molecular weight and properties of the resulting polymer.
Industrial Production Methods
In industrial settings, the production of this polymer often involves bulk polymerization or solution polymerization techniques. Bulk polymerization is carried out in the absence of solvents, while solution polymerization involves the use of solvents to dissolve the monomers and control the reaction rate .
Analyse Chemischer Reaktionen
Types of Reactions
2-Propenoic acid, methyl ester, polymer with chloroethene undergoes various chemical reactions, including:
Oxidation: The polymer can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the polymer’s properties by reducing specific functional groups.
Substitution: Substitution reactions involve the replacement of one functional group with another, altering the polymer’s characteristics.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acid derivatives, while substitution reactions can introduce new functional groups into the polymer chain .
Wissenschaftliche Forschungsanwendungen
2-Propenoic acid, methyl ester, polymer with chloroethene has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various functionalized polymers and copolymers.
Biology: The polymer is employed in the development of biomaterials for tissue engineering and drug delivery systems.
Medicine: It is utilized in the formulation of medical devices and controlled-release pharmaceuticals.
Industry: The polymer finds applications in coatings, adhesives, and sealants due to its excellent mechanical properties and chemical resistance
Wirkmechanismus
The mechanism by which 2-Propenoic acid, methyl ester, polymer with chloroethene exerts its effects involves interactions with specific molecular targets and pathways. The polymer can form cross-linked networks, enhancing its mechanical strength and stability. Additionally, the presence of chloroethene units in the polymer chain contributes to its chemical resistance and durability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Poly(methyl methacrylate): A polymer of methyl 2-methylpropenoate, known for its transparency and rigidity.
Polyvinyl chloride: A polymer of chloroethene, widely used in construction and piping.
Polyacrylic acid: A polymer of propenoic acid, used in superabsorbent materials and water treatment
Uniqueness
2-Propenoic acid, methyl ester, polymer with chloroethene is unique due to its combination of properties from both methyl ester of 2-propenoic acid and chloroethene. This results in a polymer with enhanced chemical resistance, mechanical strength, and versatility in various applications .
Eigenschaften
CAS-Nummer |
118817-01-9 |
|---|---|
Molekularformel |
C6H9ClO2 |
Molekulargewicht |
148.59 g/mol |
IUPAC-Name |
chloroethene;methyl prop-2-enoate |
InChI |
InChI=1S/C4H6O2.C2H3Cl/c1-3-4(5)6-2;1-2-3/h3H,1H2,2H3;2H,1H2 |
InChI-Schlüssel |
BGMUGLZGAAEBFU-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C=C.C=CCl |
Verwandte CAS-Nummern |
25035-98-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















